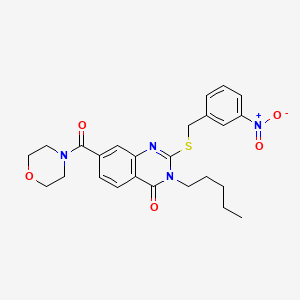

7-(morpholine-4-carbonyl)-2-((3-nitrobenzyl)thio)-3-pentylquinazolin-4(3H)-one

Description

7-(morpholine-4-carbonyl)-2-((3-nitrobenzyl)thio)-3-pentylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name |

7-(morpholine-4-carbonyl)-2-[(3-nitrophenyl)methylsulfanyl]-3-pentylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O5S/c1-2-3-4-10-28-24(31)21-9-8-19(23(30)27-11-13-34-14-12-27)16-22(21)26-25(28)35-17-18-6-5-7-20(15-18)29(32)33/h5-9,15-16H,2-4,10-14,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCDSZOXBZGCRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCOCC3)N=C1SCC4=CC(=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(morpholine-4-carbonyl)-2-((3-nitrobenzyl)thio)-3-pentylquinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Pentyl Group: This step might involve alkylation reactions using pentyl halides.

Attachment of the Nitrobenzylthio Group: This can be done through nucleophilic substitution reactions.

Addition of the Morpholine-4-carbonyl Group: This step might involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thioether group.

Reduction: The nitro group can be reduced to an amine under appropriate conditions.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules.

Biology

It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

Potential therapeutic applications could include the development of new drugs targeting specific diseases.

Industry

The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound has anticancer properties, it might inhibit specific enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Quinazoline Derivatives: Other compounds in the quinazoline family.

Thioether Compounds: Compounds with similar thioether groups.

Nitrobenzyl Derivatives: Compounds with similar nitrobenzyl groups.

Uniqueness

The unique combination of functional groups in 7-(morpholine-4-carbonyl)-2-((3-nitrobenzyl)thio)-3-pentylquinazolin-4(3H)-one may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.

Biological Activity

The compound 7-(morpholine-4-carbonyl)-2-((3-nitrobenzyl)thio)-3-pentylquinazolin-4(3H)-one represents a novel class of quinazoline derivatives, which have garnered attention due to their potential pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and its efficacy against various biological targets.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the quinazoline core followed by the introduction of the morpholine and thioether functionalities. The synthetic pathway can be summarized as follows:

- Formation of Quinazoline Core : The initial step involves cyclization reactions that yield the quinazoline structure.

- Thioether Introduction : The incorporation of the thioether moiety is achieved through nucleophilic substitution reactions, typically involving thiol derivatives.

- Morpholine Carbonyl Addition : The final step includes the attachment of the morpholine carbonyl group, enhancing the compound's solubility and potential biological activity.

Antimicrobial Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 μg/mL |

| Escherichia coli | 20 μg/mL |

| Pseudomonas aeruginosa | 25 μg/mL |

These results indicate that this compound possesses promising antibacterial activity, particularly against Staphylococcus aureus.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been tested against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

| HT-29 | 10.0 |

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a potential candidate for further development in cancer therapy.

Structure-Activity Relationship (SAR)

The SAR studies of quinazoline derivatives indicate that modifications to the morpholine and thioether groups significantly influence biological activity. Key findings include:

- Morpholine Substitution : The presence of a carbonyl group in the morpholine enhances solubility and bioavailability.

- Thioether Variations : Different substituents on the thioether moiety can modulate antimicrobial potency; for example, electron-withdrawing groups such as nitro enhance activity against certain bacterial strains.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Case Study 1 : In a murine model of bacterial infection, administration of this compound resulted in a significant reduction in bacterial load compared to control groups.

- Case Study 2 : A xenograft model using human breast cancer cells showed tumor regression upon treatment with this compound, suggesting its potential as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence intermediate formation?

The compound is synthesized via multi-step protocols common to quinazolinone derivatives. A typical route involves:

Core formation : Reacting anthranilic acid derivatives with acetic anhydride or benzoyl chloride to form substituted quinazolinone intermediates .

Thioether linkage : Introducing the 3-nitrobenzylthio group via nucleophilic substitution of 2-chloromethyl intermediates with thiols (e.g., 3-nitrobenzyl mercaptan) under basic conditions (e.g., K₂CO₃ in DMF) .

Morpholine incorporation : The morpholine-4-carbonyl group is added through coupling reactions, such as using morpholine carbonyl chloride in the presence of a base like triethylamine .

Critical factors : Temperature (70–100°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents significantly affect yield and purity of intermediates.

Q. What spectroscopic methods are most effective for characterizing the quinazolinone core and its substituents?

- NMR : H and C NMR confirm the quinazolinone core (C4-ketone at ~165–170 ppm in C) and substituent integration (e.g., morpholine protons at δ 3.5–3.7 ppm) .

- IR : Strong absorption bands at 1680–1700 cm (C=O stretch) and 1250–1300 cm (C-N stretch) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns for thioether and morpholine groups .

Advanced Research Questions

Q. How can computational methods predict interactions of this compound with NF-κB or AP-1 transcription factors?

Molecular docking studies (e.g., AutoDock Vina) model binding affinities to transcription factor active sites. For example:

- NF-κB : The morpholine carbonyl group may form hydrogen bonds with Lys145 or Asp148 residues, while the 3-nitrobenzylthio group occupies hydrophobic pockets .

- AP-1 : The quinazolinone core aligns with the Fos-Jun dimer interface, with nitro groups enhancing electrostatic interactions .

Validation : Correlate docking scores (e.g., binding energy < -8 kcal/mol) with in vitro inhibition assays (e.g., luciferase reporter systems) .

Q. What strategies address low synthetic yields of 2-((3-nitrobenzyl)thio) derivatives during quinazolinone synthesis?

- Optimized coupling : Use Pd-catalyzed cross-coupling (e.g., Ullmann reaction) for C-S bond formation, improving yields to >75% compared to traditional nucleophilic substitution (30–50%) .

- Microwave-assisted synthesis : Reduces reaction time (from 24 hrs to 2–4 hrs) and enhances regioselectivity .

- Protecting groups : Temporarily protect reactive sites (e.g., morpholine nitrogen) with Boc groups to prevent side reactions .

Q. How do structural modifications at the 3-pentyl or 7-morpholine positions affect bioactivity?

Q. How can contradictions in anti-inflammatory vs. cytotoxic activity data be resolved?

- Structure-activity relationship (SAR) : Balance electron-withdrawing (e.g., nitro) and electron-donating (e.g., methoxy) groups to modulate redox activity .

- Assay specificity : Use isoform-specific inhibitors (e.g., COX-2 vs. COX-1) to distinguish anti-inflammatory from off-target effects .

- Metabolic profiling : Identify nitroreductase-mediated metabolites (e.g., amine derivatives) that may contribute to cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.